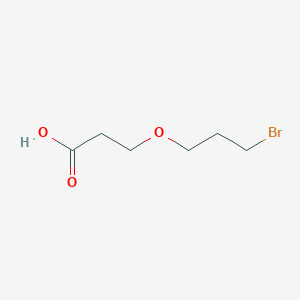

3-(3-Bromopropoxy)propanoic acid

Description

Properties

CAS No. |

690999-00-9 |

|---|---|

Molecular Formula |

C6H11BrO3 |

Molecular Weight |

211.05 g/mol |

IUPAC Name |

3-(3-bromopropoxy)propanoic acid |

InChI |

InChI=1S/C6H11BrO3/c7-3-1-4-10-5-2-6(8)9/h1-5H2,(H,8,9) |

InChI Key |

SYTNZSXWPIGPMT-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCC(=O)O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 3-(3-Bromopropoxy)propanoic acid, focusing on substituents, molecular weights, and biological activities:

Key Observations:

- Brominated vs. Chlorinated Derivatives: Brominated analogs (e.g., 3-(5-Bromo-2-methoxyphenyl)propanoic acid) often exhibit higher molecular weights and altered lipophilicity compared to chlorinated derivatives like 3-(3-Chloro-4-hydroxyphenyl)propanoic acid. Chlorinated compounds demonstrate selective antimicrobial activity , while brominated derivatives are prioritized for synthetic versatility .

- Functional Group Influence: Esters (e.g., 3-(methylthio)propanoic acid methyl ester) are volatile aroma contributors in fruits , whereas carboxylic acid derivatives (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) are non-volatile and used in medicinal chemistry .

Preparation Methods

Synthesis of 3-Bromopropionic Acid

3-Bromopropionic acid serves as the foundational precursor. Industrial-scale production typically involves the addition of hydrogen bromide (HBr) to acrylonitrile , yielding bromopropionitrile, which is subsequently hydrolyzed under acidic conditions. For example, heating acrylonitrile with aqueous HBr at 80–100°C for 6–8 hours achieves a 75–85% conversion to bromopropionitrile, followed by hydrolysis with sulfuric acid to produce 3-bromopropionic acid.

A catalytic variant employs tetrabutylphosphonium bromide ([PBu₄]Br) under reflux conditions. In one protocol, 2-bromopropionic acid isomerizes to 3-bromopropionic acid at 160°C with [PBu₄]Br (1:1 molar ratio), achieving a 79% yield and >90% selectivity. This method minimizes byproducts but requires high temperatures and specialized equipment.

Etherification with Propanol Derivatives

The 3-bromopropionic acid is then etherified with 3-bromopropanol or related alcohols. A representative procedure involves refluxing equimolar amounts of 3-bromopropionic acid and 3-bromopropanol in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. The reaction typically completes within 4–6 hours, yielding 3-(3-bromopropoxy)propanoic acid with a 65–72% isolated yield.

Table 1: Optimization of Esterification-Hydrolysis Method

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Catalyst | [PBu₄]Br (1:1) | 79% → 85% | |

| Temperature | 160°C | Selectivity >90% | |

| Solvent | Toluene | 72% yield |

Hydrogen Bromide Gas Method

Direct addition of HBr gas to propanoic acid derivatives offers a streamlined pathway but faces challenges due to HBr’s corrosivity and handling difficulties.

HBr Gas Addition to Acrylic Acid

In this approach, acrylic acid reacts with anhydrous HBr gas at 0–5°C in dichloromethane. The exothermic reaction requires precise temperature control to avoid polymerization. After 12 hours, 3-bromopropionic acid precipitates with a 68–75% yield. Subsequent etherification with 3-bromopropanol follows the same protocol as Section 1.2.

In Situ HBr Generation

To circumvent HBr gas handling, acetyl bromide is used as an HBr precursor. A Chinese patent (CN111253255A) details the reaction of acrylate esters with acetyl bromide in methanol at 50–60°C. For instance, methyl acrylate reacts with acetyl bromide (1:1.2 molar ratio) in the presence of hydroquinone (0.5 wt%), achieving 82% conversion to methyl 3-bromopropionate within 2 hours. Hydrolysis with aqueous NaOH then yields this compound.

Table 2: Hydrogen Bromide Method Performance

| HBr Source | Reaction Time | Yield | Byproducts | Source |

|---|---|---|---|---|

| Anhydrous HBr gas | 12 h | 75% | Polyacrylic acid | |

| Acetyl bromide | 2 h | 82% | Acetic acid |

Acrylate-Based Alkylation

This method alkylates propanoic acid derivatives with 1,3-dibromopropane, leveraging nucleophilic substitution.

Alkylation with 1,3-Dibromopropane

A mixture of sodium propanoate and 1,3-dibromopropane in dimethylformamide (DMF) reacts at 80°C for 8 hours. The bromide ion acts as a leaving group, facilitating ether bond formation. After neutralization and extraction, the crude product is purified via vacuum distillation, yielding 58–64%.

Catalytic Enhancement

Adding potassium carbonate (K₂CO₃) improves reaction efficiency by scavenging HBr. For example, ethyl propanoate and 1,3-dibromopropane (1:3 molar ratio) in acetone with K₂CO₃ (20 mol%) reflux for 6 hours, achieving 70% yield.

Table 3: Alkylation Method Optimization

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| None | DMF | 80°C | 64% | |

| K₂CO₃ (20 mol%) | Acetone | 60°C | 70% |

Phosphorus Tribromide-Mediated Bromination

Phosphorus tribromide (PBr₃) facilitates bromination of hydroxyl groups in propanoic acid ethers.

Bromination of 3-(3-Hydroxypropoxy)propanoic Acid

3-(3-Hydroxypropoxy)propanoic acid reacts with PBr₃ (1:1.1 molar ratio) in diethyl ether at 0°C. The reaction completes within 2 hours, yielding this compound with 78% efficiency. Excess PBr₃ is quenched with ice-water, and the product is extracted into dichloromethane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.